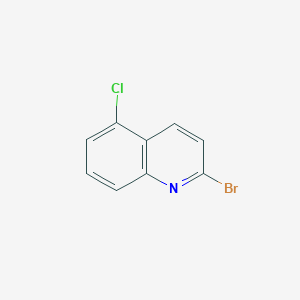

2-Bromo-5-chloroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic and Medicinal Chemistry

The quinoline ring system is a privileged structure in drug discovery and development. dakenchem.com Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. biointerfaceresearch.com The success of quinoline-based drugs such as chloroquine (B1663885) and mefloquine (B1676156) for the treatment of malaria has spurred extensive research into the synthesis and therapeutic potential of novel quinoline analogues. biointerfaceresearch.com Beyond its medicinal applications, the quinoline scaffold is also widely utilized as a ligand in organometallic catalysis and in the development of materials with unique optoelectronic properties. dakenchem.comresearchgate.net

Strategic Role of Halogenation in Modulating Quinoline Chemical Reactivity and Biological Activity

The introduction of halogen atoms, such as bromine and chlorine, onto the quinoline core profoundly influences its electronic properties, lipophilicity, and metabolic stability. This, in turn, can significantly impact its biological activity and pharmacokinetic profile. Halogenation can enhance the binding affinity of a molecule to its biological target and can also provide a handle for further chemical modifications. researchgate.netsci-hub.se

From a synthetic standpoint, halogens serve as versatile functional groups that can participate in a wide range of cross-coupling reactions. This allows for the construction of complex molecular architectures from relatively simple halogenated precursors. The position of the halogen atom on the quinoline ring dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. researchgate.netacs.orgnih.gov

Overview of 2-Bromo-5-chloroquinoline as a Versatile Synthetic Intermediate

This compound is a dihalogenated quinoline derivative that has garnered significant attention as a key building block in organic synthesis. The presence of two different halogen atoms at distinct positions on the quinoline ring offers orthogonal reactivity, allowing for selective functionalization. The bromine atom at the 2-position is particularly reactive towards a variety of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net This enables the introduction of a wide range of substituents at this position, facilitating the generation of diverse libraries of quinoline derivatives for biological screening and materials science applications. The chlorine atom at the 5-position provides an additional site for modification, further expanding the synthetic possibilities.

The strategic placement of the bromo and chloro substituents makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. dakenchem.combldpharm.com

Synthetic Approaches and Chemical Reactivity

The utility of this compound as a synthetic intermediate is underpinned by the various methods available for its preparation and the diverse range of chemical transformations it can undergo.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from simpler quinoline derivatives or aniline (B41778) precursors. One common approach involves the Sandmeyer reaction of 2-amino-5-chloroquinoline. Another strategy is the direct halogenation of a suitable quinoline precursor. For instance, the bromination of 5-chloroquinolin-2(1H)-one can yield the desired product. The specific synthetic route chosen often depends on the availability of starting materials and the desired scale of the reaction.

A general method for the synthesis of 2-halogenated quinolines involves the halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides. oup.com While this method is broadly applicable, specific conditions for the synthesis of this compound would need to be optimized.

Key Chemical Reactions of this compound

The differential reactivity of the bromine and chlorine atoms in this compound allows for selective chemical modifications. The C-Br bond at the 2-position is generally more reactive than the C-Cl bond at the 5-position in palladium-catalyzed cross-coupling reactions. This chemoselectivity is crucial for its application as a versatile building block.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the haloquinoline with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents at the 2-position of the quinoline ring. The use of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3) or the more sterically hindered 2-(dicyclohexylphosphino)biphenyl, is often essential for achieving high yields, particularly with less reactive chloroquinolines. acs.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Quinolines

| Halogenated Quinoline | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 2-Chloroquinoline (B121035) | Phenylboronic acid | Pd/C, PPh3 | 2-Phenylquinoline | acs.org |

| 2-Chloroquinoline | Potassium Phenyltrifluoroborate | Pd(OAc)2, SPhos | 2-Phenylquinoline | nih.gov |

| 2-Bromo-5-iodopyridine | p-Methoxyphenylboronic acid | Pd(PPh3)4 | 2-(p-Methoxyphenyl)-5-iodopyridine | researchgate.net |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the quinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of alkynyl-substituted quinolines, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 2-position of the quinoline ring. This is a key step in the synthesis of many biologically active compounds.

The electron-withdrawing nature of the quinoline nitrogen atom activates the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). While the bromine at the 2-position is susceptible to displacement by strong nucleophiles, the chlorine at the 5-position is generally less reactive in SNAr reactions. This differential reactivity can be exploited for selective functionalization.

Applications in the Synthesis of Bioactive Molecules and Functional Materials

The versatility of this compound as a synthetic intermediate has led to its use in the preparation of a wide range of compounds with important biological activities and material properties.

Role as a Precursor in Medicinal Chemistry

Halogenated quinolines are a promising class of compounds for the development of new therapeutics, particularly for combating antibiotic-resistant bacterial infections and biofilms. nih.govnih.gov The ability to synthetically tune the 2-position of the halogenated quinoline scaffold has a significant impact on its antibacterial and antibiofilm activities. nih.gov By employing reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination on precursors like this compound, medicinal chemists can systematically modify the structure to optimize its biological profile.

For example, the synthesis of novel quinoline-based hydrazone analogues has been explored for their anticancer and antimicrobial activities. sci-hub.se The introduction of different substituents on the quinoline ring, facilitated by the reactivity of halogenated intermediates, can lead to compounds with improved efficacy and selectivity.

Application in the Development of Functional Materials

The quinoline scaffold is not only important in medicinal chemistry but also in materials science. Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs), conductive polymers, and dyes. dakenchem.com The ability to introduce various functional groups onto the quinoline ring through cross-coupling reactions with intermediates like this compound allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This makes it a valuable building block for the creation of novel materials with tailored functionalities for a variety of high-tech applications. dakenchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAHFAZCBWHOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies for 2 Bromo 5 Chloroquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 2-Bromo-5-chloroquinoline, the differential reactivity of the carbon-halogen bonds is key to achieving selective functionalization. The generally accepted trend for the ease of oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. nih.govnih.gov This reactivity gradient is a cornerstone of the synthetic strategies employed for this molecule, enabling selective reactions at the more labile C-Br bond while preserving the C-Cl bond for subsequent transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for creating C(sp²)-C(sp²) bonds due to its mild conditions and high functional group tolerance. acs.orgrsc.orgpreprints.org

In this compound, the C-2 position is substituted with a bromine atom, and the C-5 position with a chlorine atom. Based on the differential reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition (C-Br > C-Cl), the Suzuki-Miyaura coupling can be performed with high regioselectivity at the C-2 position. nih.govnih.gov This selective reaction yields 2-aryl-5-chloroquinolines, leaving the chlorine atom at the C-5 position untouched.

This chemoselectivity provides a powerful strategy for orthogonal functionalization. The resulting 2-aryl-5-chloroquinoline can then be subjected to a second, typically more forcing, cross-coupling reaction to modify the C-5 position. This stepwise approach allows for the controlled and predictable synthesis of di-substituted quinolines with different aryl groups at the C-2 and C-5 positions, which would be challenging to achieve through other methods. Studies on similar dihaloheterocycles, such as 2,4-dichloroquinazoline (B46505) and 4,6-dihaloquinolines, have demonstrated that sequential, selective coupling is a viable and effective strategy. nih.govresearchgate.net

The success of a regioselective Suzuki-Miyaura coupling on this compound hinges on the careful optimization of the catalyst system and reaction conditions.

Catalyst System:

Palladium Source: A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂). nih.govacs.org Heterogeneous catalysts like palladium on charcoal (Pd/C) have also proven effective for the coupling of haloquinolines. acs.org

Ligands: The choice of ligand is critical. Standard triarylphosphines like triphenylphosphine (B44618) (PPh₃) are often sufficient for coupling at the reactive C-Br bond. acs.org However, for less reactive systems or to improve catalytic efficiency, bulky and electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or biphenyl-based ligands (e.g., SPhos) can be beneficial. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Reaction Conditions:

Base: A base is required to activate the organoboron reagent. Common choices include aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), as well as potassium phosphate (B84403) (K₃PO₄). nih.govacs.org

Solvent: The reaction is often performed in a mixture of an organic solvent and water. Typical solvents include 1,4-dioxane, toluene, or dimethoxyethane (DME). nih.govacs.org The use of aqueous media is a hallmark of the Suzuki reaction's versatility. rsc.org

The table below illustrates typical conditions for the selective Suzuki-Miyaura coupling at the C-2 position of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 89 |

| 3 | 3-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₃PO₄ | DME/H₂O | 85 | 85 |

| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (2.5) | Cs₂CO₃ | Toluene/H₂O | 100 | 94 |

This table is illustrative, based on typical results for similar bromo-chloro aromatic substrates.

Sonogashira Coupling for Carbon-Carbon Bond Formation

The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound demonstrates high regioselectivity. The reaction occurs preferentially at the more electrophilic and labile C-Br bond at the C-2 position. libretexts.org This allows for the synthesis of 2-alkynyl-5-chloroquinolines, which are valuable intermediates for further transformations, including cyclization reactions or as building blocks in materials science and medicinal chemistry.

The standard Sonogashira conditions, employing a palladium-phosphine complex like PdCl₂(PPh₃)₂, copper(I) iodide (CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), are generally effective for the selective alkynylation at C-2. nih.gov Research on 2,4-dichloroquinoline (B42001) has shown that C-2 alkynylation can be achieved with high selectivity. beilstein-journals.org

A significant advancement in Sonogashira coupling has been the development of copper-free conditions. The use of copper can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling) and can complicate purification. Copper-free protocols often rely on a palladium catalyst and a suitable base, sometimes requiring a specific ligand to facilitate the catalytic cycle. organic-chemistry.org

For this compound, a copper-free Sonogashira reaction can be achieved using a palladium catalyst such as Pd(OAc)₂ with a phosphine ligand, and an amine base. The substrate scope for this reaction is broad, accommodating a variety of terminal alkynes, including both aryl- and alkyl-substituted acetylenes. The reaction conditions are generally mild enough to tolerate many common functional groups on the alkyne coupling partner.

The table below presents plausible conditions for the copper-free Sonogashira coupling of this compound with various terminal alkynes.

| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 80 | 88 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | - | i-Pr₂NH | THF | 65 | 91 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 90 | 84 |

| 4 | 3-Ethynylpyridine | PdCl₂(dppf) (3) | - | Et₃N | DMF | 100 | 86 |

This table is illustrative, based on typical results for similar bromo-chloro aromatic substrates under copper-free conditions.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. acs.org This reaction is particularly valuable for the synthesis of arylamines from aryl halides. acs.orgscience.gov In the context of dihalogenated quinolines, this methodology offers a pathway for regioselective amination, enabling the controlled introduction of nitrogen-based functional groups.

A significant challenge and opportunity in the functionalization of molecules like this compound lies in the selective reaction at one halogen-bearing site over the other. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. acs.org This trend is primarily governed by the carbon-halogen bond dissociation energy, where the C-Br bond is weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst than the more robust C-Cl bond. acs.org

This inherent difference in reactivity can be exploited to achieve selective amination at the C-2 position (C-Br bond) of this compound while leaving the C-5 position (C-Cl bond) intact. Research on the closely related 6-bromo-2-chloroquinoline (B23617) has demonstrated that selective Buchwald-Hartwig amination of the aryl bromide in the presence of the heteroaryl chloride is highly effective. unisa.ac.za By carefully selecting the catalyst, ligand, and reaction conditions, the C-Br bond can be preferentially targeted. For instance, the reaction of 6-bromo-2-chloroquinoline with various cyclic amines resulted in exclusive substitution at the C-6 position. unisa.ac.za This selectivity allows for a modular approach to synthesis, where the C-2 position can be further functionalized in a subsequent step.

The success of a selective Buchwald-Hartwig amination is critically dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. vt.edu The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. acs.org

For challenging substrates like heteroaryl chlorides, or for achieving high selectivity in dihalo-systems, the development of specialized ligands has been crucial. Early catalyst systems often required harsh conditions and had limited scope. acs.org The evolution of the Buchwald-Hartwig amination has seen the introduction of increasingly sophisticated ligands.

First-generation ligands , such as P(o-tolyl)₃, laid the groundwork but were often limited in their ability to couple less reactive chlorides. escholarship.org

Bidentate phosphine ligands , like BINAP and DPPF, represented a significant advancement, allowing for the efficient coupling of a wider range of amines and aryl halides. acs.org

Bulky, electron-rich monophosphine ligands have proven to be the most effective for achieving high reactivity and selectivity. Ligands developed by the groups of Stephen Buchwald and John Hartwig, often referred to as Buchwald or Hartwig ligands, are designed to be sterically hindered. acs.org This bulkiness promotes the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and enhances catalyst stability. vt.edu Examples of such ligands include XPhos, SPhos, and BrettPhos, which have demonstrated broad utility in C-N bond formation. frontiersin.org

In the selective amination of 6-bromo-2-chloroquinoline, a catalyst system comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand such as Xantphos was found to be highly effective. unisa.ac.za The choice of base (e.g., NaOt-Bu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) are also critical parameters that must be optimized for each specific substrate and amine coupling partner to maximize yield and selectivity.

Table 1: Catalyst Systems for Selective Buchwald-Hartwig Amination This table is a representative example based on findings for related substrates, as specific data for this compound is not extensively available.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80-110 | Selective amination at C-Br |

| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Dioxane | 80-110 | Selective amination at C-Br |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80-110 | Selective amination at C-Br |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another fundamental pathway for the functionalization of haloquinolines. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (the halide). wikipedia.org The feasibility and regioselectivity of SNAr reactions are governed by the electronic properties of the quinoline (B57606) ring and the relative lability of the halogen atoms.

The quinoline ring system is electron-deficient, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic feature makes these positions susceptible to nucleophilic attack. Consequently, the chlorine atom at the C-2 position of a chloroquinoline is generally activated towards SNAr. vt.edu

In this compound, both halogen atoms are potential leaving groups. However, their reactivity in SNAr reactions is influenced by two main factors:

Electronic Activation: The C-2 position is more electronically activated towards nucleophilic attack than the C-5 position. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C-2 (or C-4) position through resonance. This stabilization is less effective for an attack at the C-5 position, which is part of the carbocyclic ring.

Leaving Group Ability: The inherent ability of the halogen to depart is also a crucial factor. In general, iodide is a better leaving group than bromide, which is better than chloride.

These two factors are in opposition for this compound. The C-2 position is electronically more favorable for attack, but it bears a better leaving group (bromide). The C-5 position is less electronically activated but has a poorer leaving group (chloride). In many cases of SNAr on dihaloheterocycles, the electronic activation of the position is the dominant factor. Therefore, nucleophilic attack is generally expected to occur preferentially at the C-2 position, displacing the bromide. However, forcing conditions (e.g., high temperatures) might be required to induce substitution at the C-5 position, potentially after the C-2 position has already reacted.

Detailed kinetic studies specifically on this compound are not extensively documented in the public literature. However, general principles of SNAr kinetics can be applied. The reaction rate is typically dependent on the concentration of both the haloquinoline and the nucleophile, following a second-order rate law. frontiersin.orgnih.gov

Rate = k[Haloquinoline][Nucleophile]

The rate constant, k, is influenced by several factors:

Nucleophile Strength: Stronger, more polarizable nucleophiles generally react faster. libretexts.org

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity. vt.edu

Leaving Group: The rate of reaction is dependent on the C-X bond strength, with weaker bonds leading to faster displacement. The C-Br bond (bond dissociation energy ~71 kcal/mol) is weaker than the C-Cl bond (~84 kcal/mol), suggesting a higher lability for the bromine atom.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Theoretical studies on halo-heterocycles have shown that the bond dissociation energy (BDE) of the carbon-halogen bond is a key indicator of its lability. nih.gov For quinolines, the C-X bond at the 2-position consistently shows a lower BDE compared to positions on the fused phenyl ring, such as the 5-position. nih.gov This computational evidence supports the prediction that the C-2 bromine is more labile than the C-5 chlorine.

Radical Reactions and Other Functionalization Pathways

Beyond polar, two-electron reaction pathways, radical-mediated reactions offer alternative and complementary methods for functionalizing this compound. These reactions often proceed under different conditions and can provide unique reactivity patterns.

One of the most relevant radical pathways for haloaromatics is the radical nucleophilic substitution, or SRN1, mechanism. chemistry-chemists.com This multi-step chain reaction is initiated by the addition of an electron to the haloaromatic substrate to form a radical anion. This radical anion then fragments, losing a halide ion to generate an aryl radical. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting material. chemistry-chemists.com

Photostimulation is a common method to initiate SRN1 reactions. acs.org Studies on 2-chloroquinoline (B121035) have shown that it can undergo photostimulated SRN1 reactions with various nucleophiles, such as the enolates of ketones and nitriles. acs.orgvt.edu Given that C-Br bonds are generally more prone to reductive cleavage than C-Cl bonds, it is highly probable that this compound would react selectively at the C-2 position under SRN1 conditions. The initiation step would preferentially lead to the fragmentation of the weaker C-Br bond, generating a quinolin-2-yl radical, which would then be trapped by the nucleophile.

Other radical functionalization pathways, such as those involving Minisci-type reactions, typically target the protonated, electron-deficient positions of the quinoline ring (C-2 and C-4) for C-H functionalization. mdpi.com However, in the case of this compound, the presence of the halogens as leaving groups makes substitution reactions more likely pathways for functionalization.

Strategies for the Formation of Hybrid Molecules and Fused Heterocyclic Architectures

The this compound scaffold is a versatile platform for the development of complex chemical entities, including hybrid molecules and fused heterocyclic systems. These strategies leverage the differential reactivity of the halogen substituents and the inherent reactivity of the quinoline ring to construct novel molecular architectures with potential applications in medicinal chemistry and materials science.

The creation of hybrid molecules involves covalently linking the this compound core to other pharmacophores or functional moieties. This approach, known as molecular hybridization, aims to combine the therapeutic or functional properties of two or more distinct structural units into a single compound. mdpi.com Key to this strategy is the use of palladium-catalyzed cross-coupling reactions, which allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline ring.

Similarly, the synthesis of fused heterocyclic architectures involves the construction of new rings onto the quinoline framework. These reactions often utilize the existing functional groups on the quinoline core to build complex, polycyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles, enabling site-selective modifications.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or their esters. researchgate.netacs.orgnih.gov In the case of dihaloquinolines, the reaction can be controlled to achieve selective substitution. nih.gov For this compound, the reaction with an arylboronic acid would be expected to occur preferentially at the more reactive 2-position.

Interactive Data Table: Suzuki-Miyaura Coupling of Haloquinolines

| Haloquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl2(PPh3)2/Tricyclohexylphosphine | K2CO3 | DMF | 2,3,4-Triarylquinolines | nih.gov |

| 2-Chloroquinoline | Phenylboronic acid | Pd/C | K2CO3 | DME | 2-Phenylquinoline | acs.org |

| Halopyridines/Haloquinolines | Arylboronic acids | Pd/C/PPh3 | - | - | Arylpyridines/Arylquinolines | nih.gov |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. For dihaloarenes, the regioselectivity favors the more reactive halide, which in the case of a bromo-chloro-substituted quinoline, would be the bromo position. libretexts.org This allows for the introduction of alkyne functionalities, which can serve as handles for further transformations, such as cycloadditions to form triazoles. mdpi.com

Interactive Data Table: Sonogashira Coupling of Haloquinolines

| Haloquinoline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-Chloroquinoline-3-carboxylate | Propargyl alcohol | Pd(PPh3)2Cl2 | Et3N | CH3CN | Pyrrolo[1,2-a]quinoline | researchgate.net |

| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(0)/Cu(I) | Amine Base | - | 4-Alkynyl-2-bromoquinoline | libretexts.org |

| Aryl Halides | Terminal Alkynes | Palladium(0)/Copper(I) | Amine | - | Arylalkynes | organic-chemistry.org |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgresearchgate.netrsc.org This reaction is crucial for the synthesis of arylamines, which are prevalent in many biologically active compounds. Research on 6-bromo-2-chloroquinoline has demonstrated that selective amination at the C-Br position can be achieved in the presence of the C-Cl bond by carefully choosing the catalyst, ligand, and reaction conditions. nih.gov This selectivity allows for the sequential introduction of different amino groups at positions 2 and 6, providing a pathway to highly functionalized quinoline derivatives. nih.gov

Interactive Data Table: Buchwald-Hartwig Amination of Haloquinolines

| Haloquinoline Substrate | Amine | Catalyst/Ligand | Base | Key Feature | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd(OAc)2/Xantphos | - | Selective amination at the C-Br position. | nih.gov |

| Aryl Halides | Primary/Secondary Amines | Palladium Catalyst | - | General C-N bond formation. | organic-chemistry.org |

| Aryl Halides | Amines | Pd-catalysts | - | Synthesis of arylamines for pharmaceuticals. | rsc.org |

Formation of Hybrid Molecules

The aforementioned cross-coupling reactions are primary strategies for constructing hybrid molecules from this compound. For instance, a Suzuki coupling could be used to attach a phenyl-containing pharmacophore, while a Buchwald-Hartwig amination could link a piperazine (B1678402) moiety known for its presence in various CNS-active drugs.

A notable example of hybrid molecule synthesis is the construction of quinoline-1,2,3-triazole conjugates. mdpi.comjuniperpublishers.com This can be achieved by first using a Sonogashira coupling to introduce an alkyne group onto the quinoline core. The resulting alkynylquinoline can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with an organic azide (B81097) to form the stable 1,2,3-triazole ring, thus linking the quinoline to another molecular entity. mdpi.com

Synthesis of Fused Heterocyclic Architectures

The derivatization of the this compound core can also pave the way for the construction of fused heterocyclic systems. For example, the introduction of a suitable functional group via a cross-coupling reaction can be followed by an intramolecular cyclization to form a new ring.

One strategy involves the reaction of a 2-chloroquinoline derivative with a bifunctional nucleophile. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with compounds containing both an amino and a thiol or hydroxyl group can lead to the formation of fused thiazolo[4,5-b]quinolines or furo[3,2-b]quinolines, respectively. While this specific example starts from a 3-formyl derivative, similar principles can be applied to derivatives of this compound after appropriate functionalization. rsc.org

Furthermore, multicomponent reactions involving a 2-chloroquinoline derivative, an amine, and another reactant can lead to complex fused systems like pyrimido Current time information in Bangalore, IN.chemicalbook.comnaphthyridines. rsc.orgnih.gov These strategies highlight the potential of the haloquinoline scaffold to serve as a building block for diverse and complex heterocyclic structures.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the available spectroscopic data for the compound this compound. Despite its well-defined structure, detailed experimental and theoretical characterization using standard methodologies such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy has not been published in accessible scholarly articles or repositories.

Consequently, it is not possible to provide a detailed, data-driven article on the spectroscopic characterization of this compound that adheres to the requested scientific rigor and specificity. Key analytical data required to populate the outlined sections are absent from the current body of scientific literature. This includes:

¹H and ¹³C NMR chemical shifts: Specific assignments for the proton and carbon environments are unavailable.

2D NMR correlations (COSY, HSQC, HMBC): No data exists to establish connectivity and spatial relationships within the molecule.

Theoretical NMR calculations: A comparative analysis between experimental and computed chemical shifts cannot be performed.

FTIR and Raman vibrational frequencies: Assignments for functional group vibrations and fingerprint region analysis are not documented.

While research exists for other isomers and derivatives of bromo- and chloro-substituted quinolines, the unique electronic and steric effects arising from the specific 2-bromo and 5-chloro substitution pattern make extrapolation of data from these related compounds scientifically unsound and speculative. Fulfilling the request for a detailed article with data tables would necessitate access to primary research where this compound has been synthesized and its spectroscopic properties thoroughly characterized, which is not currently available.

Spectroscopic Characterization Methodologies for 2 Bromo 5 Chloroquinoline

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For 2-bromo-5-chloroquinoline, this analysis would involve irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting Raman spectrum would display a series of peaks, each corresponding to a specific molecular vibration. The positions of the bromine and chlorine atoms on the quinoline (B57606) ring would significantly influence the vibrational frequencies of the C-Br, C-Cl, C-C, C-N, and C-H bonds, as well as the ring deformation modes. A theoretical approach, likely employing Density Functional Theory (DFT) calculations, would be necessary to complement the experimental spectrum and provide a complete assignment of the observed Raman bands.

Table 1: Hypothetical FT-Raman Data for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-Br Stretch | ~500-600 |

| C-Cl Stretch | ~600-800 |

| Quinoline Ring Breathing | ~800-850 |

| C-H In-plane Bending | ~1000-1300 |

| C=C/C=N Ring Stretching | ~1300-1600 |

| C-H Stretching | ~3000-3100 |

Note: This table is for illustrative purposes only and is not based on experimental data.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

To accurately assign the vibrational modes observed in the FT-Raman spectrum, a Potential Energy Distribution (PED) analysis would be essential. researchgate.net This computational method quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional angles) to a particular normal mode of vibration. For this compound, PED analysis would help to unambiguously distinguish between complex overlapping vibrational modes and to understand the extent of vibrational coupling between the quinoline core and the halogen substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline ring system. The positions (λmax) and intensities (molar absorptivity) of these bands would be influenced by the electronic effects of the bromo and chloro substituents. These auxochromic groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the this compound molecule. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₉H₅BrClN). This is a critical step in the definitive identification of the compound.

Mass spectrometry, particularly when coupled with a technique like electron ionization (EI), causes the molecule to fragment in a reproducible manner. The analysis of this fragmentation pattern provides a "fingerprint" that can help to confirm the structure of this compound. Key fragmentation pathways would likely involve the loss of the halogen atoms (Br and Cl), as well as the cleavage of the quinoline ring. The relative abundances of the fragment ions would provide further structural information. For instance, the loss of a bromine radical followed by a chlorine radical, or vice versa, would produce characteristic isotopic patterns in the mass spectrum, aiding in the structural elucidation. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

A comprehensive search of publicly available scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation included searches of major chemical and crystallographic repositories. Despite these extensive efforts, no specific experimental X-ray diffraction data, including unit cell parameters, space group, or detailed structural coordinates for this compound, could be located.

While the crystal structures of related halogenated and substituted quinoline derivatives have been reported and analyzed, providing insights into the general structural features of this class of compounds, the specific crystal structure of this compound remains undetermined or is not publicly available at this time. The scientific community relies on the deposition of such data in accessible databases to facilitate further research and understanding of the structure-property relationships of chemical compounds. Without experimental XRD data, a definitive analysis of the solid-state structure of this compound cannot be provided.

Computational and Theoretical Investigations of 2 Bromo 5 Chloroquinoline

Density Functional Theory (DFT) Calculations

Detailed computational studies applying Density Functional Theory (DFT) specifically to 2-bromo-5-chloroquinoline are not extensively available in peer-reviewed literature. However, the principles of DFT calculations are widely applied to quinoline (B57606) and its derivatives, providing a robust framework for understanding its structural and electronic properties. Such analyses are typically performed using software packages like Gaussian, employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Geometry Optimization and Conformational Analysis of the Quinoline Skeleton

The initial step in a DFT study involves the geometry optimization of the this compound molecule. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For the quinoline skeleton, which is a bicyclic aromatic system, the structure is expected to be largely planar. The optimization process would yield precise bond lengths, bond angles, and dihedral angles.

Conformational analysis for a rigid structure like the quinoline skeleton is straightforward. However, calculations would confirm the planarity and the specific orientation of the bromo and chloro substituents relative to the ring. While experimental data from techniques like X-ray crystallography for this specific molecule are scarce, DFT provides reliable predictions of these structural parameters. Theoretical calculations on similar compounds, such as 2-chloroquinoline-3-carboxaldehyde, have shown a good correlation between optimized parameters and experimental X-ray diffraction data, with minor deviations attributed to the fact that theoretical calculations are performed for a molecule in the gaseous state while experimental data is from the solid state. chemscene.com

Interactive Data Table: Predicted Structural Parameters of this compound (Illustrative) Note: The following data is illustrative of typical DFT outputs and is not from a specific study on this compound due to a lack of published data. Actual values would be generated from a dedicated computational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed primarily over the quinoline ring, particularly the benzene (B151609) portion, while the LUMO would also be located on the electron-deficient pyridine (B92270) ring system. The presence of halogen substituents would influence the energies and distributions of these orbitals.

Interactive Data Table: Predicted FMO Properties of this compound (Illustrative) Note: The following data is illustrative.```html

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the nitrogen atom due to its lone pair of electrons.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms.

Green regions represent neutral or near-zero potential.

The MEP map for this compound would show the electronegative nitrogen and halogen atoms creating regions of negative potential, influencing the molecule's interaction with other species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). It examines intramolecular delocalization and charge transfer interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory.

For this compound, significant interactions would be expected between the lone pairs of the nitrogen and halogen atoms (donors) and the antibonding π* orbitals of the quinoline ring (acceptors). These π -> π* and n -> π* interactions contribute to the stability of the aromatic system. This analysis reveals the extent of electron delocalization and hyperconjugation, which are key to the molecule's overall stability and reactivity.

Interactive Data Table: Predicted NBO Interactions for this compound (Illustrative)

Note: The following data is illustrative.

Prediction of Reaction Pathways and Electrophilic/Nucleophilic Attack Sites

The results from FMO and MEP analyses are combined to predict the most likely sites for chemical reactions.

Electrophilic Attack: The site for electrophilic attack is predicted to be the region with the highest electron density, which corresponds to the location of the HOMO and the most negative potential on the MEP map. For the quinoline ring, electrophilic substitution is generally favored on the benzene ring. The nitrogen atom is also a primary site for protonation.

Nucleophilic Attack: The site for nucleophilic attack is the most electron-deficient region, identified by the distribution of the LUMO and the most positive areas on the MEP map. In the quinoline system, the pyridine ring is more susceptible to nucleophilic attack than the benzene ring. The carbon atom bonded to the bromine (C2) is a potential site for nucleophilic substitution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules. This method is used to calculate properties such as electronic transition energies, oscillator strengths, and absorption spectra (UV-Visible).

A TD-DFT calculation for this compound would predict its UV-Vis absorption wavelengths (λmax). The analysis would identify the nature of the electronic transitions, such as π -> π* or n -> π*, by examining which molecular orbitals are involved in the excitation. For aromatic systems like quinoline, the most intense absorptions typically correspond to π -> π* transitions within the ring system.

Compound Names

Compound Name This compound Quinoline 2-chloroquinoline-3-carboxaldehyde

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. Density Functional Theory (DFT) is a widely used method for these predictions, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. globalresearchonline.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard, such as Tetramethylsilane (TMS).

Computational analyses for a molecule like this compound would involve an initial geometry optimization to find the lowest energy conformation. Following this, the GIAO calculation would be performed on the optimized structure. The predicted chemical shifts help in the assignment of experimental spectra, especially for complex molecules where signals may overlap. For instance, the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen in the quinoline ring, would significantly influence the chemical shifts of the aromatic protons and carbons, a phenomenon that can be accurately modeled. mdpi.commdpi.com

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values obtained for similar halo-quinoline structures through DFT calculations.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 151.2 |

| C3 | 7.45 | 123.8 |

| C4 | 8.10 | 135.5 |

| C4a | - | 148.9 |

| C5 | - | 128.0 |

| C6 | 7.65 | 129.5 |

| C7 | 7.80 | 131.0 |

| C8 | 8.20 | 127.3 |

| C8a | - | 147.1 |

Note: This data is representative and intended for illustrative purposes. Actual computational results may vary based on the level of theory and basis set used.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. After geometry optimization, a frequency calculation is performed. This not only provides the IR spectrum but also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. nih.gov Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov The predicted spectrum for this compound would show characteristic vibrational modes, including C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (1500-1600 cm⁻¹), and the C-Br and C-Cl stretching vibrations at lower frequencies. globalresearchonline.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λ_max) and their corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations would predict the π-π* and n-π* transitions characteristic of the quinoline chromophore. The positions of the absorption maxima would be influenced by the bromo and chloro substituents, which can act as auxochromes, causing shifts in the absorption bands (bathochromic or hypsochromic shifts). researchgate.netmdpi.com

| Transition | Predicted Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 315 | 0.05 |

| S₀ → S₂ | 280 | 0.12 |

| S₀ → S₃ | 245 | 0.45 |

Note: This data is representative and intended for illustrative purposes. Actual computational results may vary based on the level of theory and basis set used.

Application of Computational Tools for Synthetic Route Planning and Optimization

Computational chemistry is not only used for property prediction but also plays a vital role in modern synthetic chemistry. Computer-Aided Synthesis Planning (CASP) tools are increasingly used to design efficient and novel synthetic routes.

Synthetic Route Planning (Retrosynthesis): Software platforms like SYNTHIA™, ChemPlanner, and ASKCOS employ algorithms based on vast reaction databases and machine learning to propose retrosynthetic disconnections for a target molecule. For this compound, a computational retrosynthesis program would likely identify precursors such as 2-hydroxy-5-chloroquinoline or a suitably substituted aniline (B41778) derivative that could undergo a cyclization reaction. youtube.com

A plausible retrosynthetic disconnection would be the C-Br bond, suggesting a late-stage bromination of 2-chloro-5-substituted-quinoline. Another key disconnection would be the formation of the pyridine ring of the quinoline system. This could lead back to a 2-amino-4-chlorobenzaldehyde (B1279505) derivative, which could then undergo a condensation and cyclization reaction. For instance, a common route to quinolines is the Skraup synthesis, which involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. google.com Computational tools can evaluate the feasibility of such reactions based on known chemical principles and data from reaction databases.

Optimization of Synthetic Steps: Once a potential synthetic route is identified, computational tools can be used to optimize individual reaction steps. This can involve:

Mechanism Elucidation: DFT calculations can be used to map out the reaction pathway, identify transition states, and calculate activation energies. This information helps in understanding the reaction mechanism and identifying the rate-determining step.

Catalyst Design: In cases where a reaction is catalyzed, computational methods can be used to screen potential catalysts and predict their efficacy. This can accelerate the discovery of new and more efficient catalysts.

Predicting Reaction Outcomes: Machine learning models trained on large datasets of chemical reactions can predict the major products, yields, and potential side products of a reaction under specific conditions (e.g., temperature, solvent, reactants).

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Computational models can simulate the effect of different solvents on the reaction profile, helping to select the optimal solvent without extensive experimental screening.

For the synthesis of this compound, computational studies could be employed to optimize the conditions for the chlorination of a quinolinone precursor or the cyclization conditions of a substituted aniline to maximize the yield and minimize the formation of isomeric byproducts.

Biological Activities of 2 Bromo 5 Chloroquinoline Derivatives Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies for Halogenated Quinoline (B57606) Scaffolds

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core. For halogenated quinolines, such as those derived from 2-bromo-5-chloroquinoline, the specific halogen atoms and their locations, as well as any additional chemical groups, play a crucial role in determining their biological response profiles.

In the case of dihalogenated quinolines, the combined effects of two halogen substituents can lead to enhanced or altered biological activities. The specific combination of a bromine atom at the 2-position and a chlorine atom at the 5-position in the this compound scaffold presents a unique electronic distribution that influences its interaction with cellular components. Research on related chloro- and bromo-substituted quinolines has indicated that these substitutions can significantly impact their antiproliferative and enzyme-inhibitory activities.

The introduction of various peripheral substituents to the this compound core via derivatization can further modulate its biological activity. By replacing the bromine atom at the 2-position, a variety of functional groups can be introduced, leading to new classes of compounds with potentially enhanced or novel biological profiles.

For example, the introduction of aryl or heteroaryl groups at the 2-position of the quinoline ring has been a common strategy to develop new anticancer agents. These modifications can enhance the molecule's ability to interact with specific biological targets through additional hydrogen bonding, hydrophobic, or π-π stacking interactions. The nature of these introduced substituents can fine-tune the compound's selectivity and potency.

Molecular Mechanisms of Action and Target Engagement Studies

The biological effects of this compound derivatives are underpinned by their interactions with specific molecular targets within the cell. These interactions can lead to the inhibition of essential enzymes, the modulation of biological pathways, or the disruption of critical cellular processes.

Halogenated quinolines have been investigated as inhibitors of various enzymes crucial for cell survival and proliferation. For instance, certain substituted quinolines have demonstrated inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways. The binding of these compounds to the ATP-binding site of kinases can block their catalytic activity, leading to the downstream inhibition of cell growth and survival.

Topoisomerases, enzymes that regulate DNA topology, are another important target for anticancer drugs. Some quinoline derivatives have been shown to inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells. The planar quinoline ring can intercalate into the DNA, while the substituents can interact with the enzyme, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands.

Table 1: Examples of Enzymatic Inhibition by Halogenated Quinoline Derivatives

| Compound Class | Target Enzyme | Observed Effect |

| 7-Chloroquinoline (B30040) Derivatives | Protein Kinases | Inhibition of kinase activity, leading to antiproliferative effects. |

| Substituted Quinolines | Topoisomerase II | Stabilization of the enzyme-DNA cleavage complex, inducing DNA damage. |

Beyond direct enzyme inhibition, this compound derivatives may exert their biological effects by binding to specific cellular receptors and modulating their associated signaling pathways. For example, some quinoline compounds have been found to interact with nuclear receptors, which are involved in the regulation of gene expression.

The binding of a quinoline derivative to a receptor can either activate or inhibit its function, leading to a cascade of downstream events that can alter cellular behavior. The specific pattern of halogenation and other substitutions on the quinoline ring determines the compound's affinity and selectivity for different receptors, thereby dictating its pharmacological profile.

The disruption of fundamental cellular processes is another mechanism through which halogenated quinolines can exert their biological effects. One such process is the assembly of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Certain quinoline derivatives have been shown to interfere with microtubule dynamics, either by inhibiting tubulin polymerization or by promoting its disassembly. This disruption of the microtubule network can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis. The ability of these compounds to target tubulin is often dependent on their specific substitution pattern, which influences their binding to the colchicine-binding site on tubulin.

In Vitro Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antimalarial, Antimycobacterial, Antiviral)

Substituted quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities. The introduction of halogen atoms, such as bromine and chlorine, into the quinoline ring is a key strategy in the development of potent antimicrobial agents.

Antibacterial and Antifungal Activities:

A series of differentiated 2-chloroquinoline (B121035) derivatives have been synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains. nih.govnih.govul.ie In one study, secondary amine derivatives of sulphanilamide and p-aminophenol linked to a 2-chloroquinoline scaffold were found to be active in inhibiting bacterial growth, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 μg/ml. ul.ie Among 2-mercaptobenzimidazole (B194830) derivatives, the nitro-substituted compounds were more active against all tested bacterial strains, with MICs observed in the range of 25-50 μg/ml. ul.ie However, quinolinyl hydrazones and their corresponding oxadiazole derivatives showed weaker antifungal activity, with MICs between 100 to 200 μg/ml. ul.ie Another compound, bromoquinol, has been identified as a potent wide-spectrum antifungal agent, effective against Aspergillus fumigatus and Candida species with MIC values ranging from 0.06 to 4 μM. nih.govnih.gov

Antimalarial Activity:

Quinoline-based drugs have historically been central to antimalarial therapy. nih.gov New hybrids combining 7-chloroquinoline and benzimidazole (B57391) moieties have shown potent antiplasmodial activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of Plasmodium falciparum at nanomolar concentrations. nih.gov The development of such hybrid molecules represents a promising strategy to combat drug-resistant malaria. nih.govnih.gov

Antimycobacterial Activity:

Derivatives of quinoline have also been investigated for their potential against Mycobacterium species. Eighteen new 7-chloroquinoline derivatives were evaluated for their antimycobacterial activity, with the most active compounds showing moderate activity with MIC values of 16 μg/mL against 15 different Mycobacterium spp. rsc.orgmdpi.com Cloxyquin (5-chloroquinolin-8-ol) demonstrated good in vitro activity against 150 clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov

Antiviral Activity:

The antiviral potential of quinoline derivatives has been explored against various viruses. Bromine- and chlorine-substituted chalcones incorporating a quinoline scaffold have exhibited a high degree of inhibition against HIV reverse transcriptase. scielo.br Furthermore, a novel paulownin (B29309) triazole-chloroquinoline derivative was found to be a potent candidate against the Chikungunya virus (CHIKV), with a median effective concentration (EC₅₀) of 9.05 µM in Vero cells. nih.gov

| Compound Class | Activity Type | Tested Organism/Virus | Observed Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-p-aminophenol derivatives | Antibacterial | Bacterial strains | 12.5 - 25 μg/ml | ul.ie |

| 2-Chloroquinoline-mercaptobenzimidazole derivatives | Antibacterial | Bacterial strains | 25 - 50 μg/ml | ul.ie |

| Bromoquinol | Antifungal | Aspergillus fumigatus, Candida spp. | 0.06 - 4 μM | nih.govnih.gov |

| 7-Chloroquinoline-benzimidazole hybrids | Antimalarial | P. falciparum (Pf3D7, PfDd2) | Potent (nanomolar range) | nih.gov |

| 7-Chloroquinoline derivatives | Antimycobacterial | Mycobacterium spp. | 16 μg/mL | rsc.orgmdpi.com |

| Cloxyquin (5-chloroquinolin-8-ol) | Antimycobacterial | M. tuberculosis | 0.062 - 0.25 μg/ml | nih.gov |

| Paulownin triazole-chloroquinoline derivative | Antiviral | Chikungunya virus (CHIKV) | 9.05 µM | nih.gov |

In Vitro Anticancer Potential and Mechanistic Investigations

The quinoline scaffold is a key component in the design of new anticancer agents, with derivatives showing promise in inhibiting cancer cell growth through various mechanisms.

Various substituted quinoline derivatives have been tested for their antiproliferative activity against a range of cancer cell lines. In one study, 6-bromo-5-nitroquinoline (B1267105) demonstrated significant antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines, with its potency being comparable to the reference drug 5-fluorouracil. nih.gov Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines, showing that sulfonyl N-oxide derivatives were particularly effective. ul.ienih.gov A novel 2-chloroquinazoline (B1345744) derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, exhibited potent anti-proliferation activity against A549, NCI-H1975, AGS, and HepG2 cell lines with IC₅₀ values of 3.68, 10.06, 1.73, and 2.04 μM, respectively. nih.gov This compound was also shown to inhibit the migration of cancer cells in a wound-healing assay. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | High antiproliferative activity | nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Triple-negative breast cancer) | 19.91 μM (72h) | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | AGS (Gastric cancer) | 1.73 μM | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | HepG2 (Liver cancer) | 2.04 μM | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549 (Lung cancer) | 3.68 μM | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung cancer) | 45.5 µg/mL | nih.govnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVECs (Endothelial cells) | 76.3 µg/mL | nih.govnih.gov |

Beyond inhibiting proliferation, many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle. The compound 6-bromo-5-nitroquinoline has been noted for its potential to cause cancer cell death via apoptosis. nih.gov

A study on 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives found that they significantly decreased the viability of both hormonal-dependent (MCF-7) and hormonal-independent (MDA-MB-231) breast cancer cells. nih.gov One derivative, QTCA-1, was particularly potent against the triple-negative MDA-MB-231 cell line, inducing apoptosis in 80.4% of these cells compared to only 16.8% in MCF-7 cells. nih.gov Mechanistically, this was associated with a G0/G1 cell cycle arrest in MCF-7 cells, while no cell cycle arrest was observed in the more sensitive MDA-MB-231 cells, suggesting a different mode of action. nih.gov

Other studies have shown that 7-chloro-(4-thioalkylquinoline) derivatives can induce apoptosis and inhibit DNA and RNA synthesis in CCRF-CEM leukemia cells, which accumulate in the G0/G1 cell phase. ul.ienih.gov The induction of cell cycle arrest, often at the G2/M phase, is a common mechanism for various phytochemicals and synthetic compounds in preventing the proliferation of cancer cells. nih.govfrontiersin.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov Some compounds containing a bromo-substituted heterocyclic core have been investigated for their anti-angiogenic properties. A carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, was evaluated for its ability to inhibit blood vessel sprouting in a rat aorta angiogenesis assay. nih.govnih.gov The compound demonstrated significant anti-angiogenic activity with an IC₅₀ of 56.9 µg/mL. nih.govnih.gov This effect is likely related to its antiproliferative activity against human umbilical vein endothelial cells (HUVECs), which are crucial for forming new blood vessels. nih.govnih.gov

Antioxidant Activities and Reactive Oxygen Species Scavenging

Some quinoline derivatives have been evaluated for their ability to act as antioxidants by scavenging reactive oxygen species (ROS). The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to assess this activity. nih.govmdpi.com

| Compound Class/Derivative | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Fatty polyhydroquinoline derivatives | DPPH | High activity (e.g., EC₅₀ of 2.11 μM for one derivative) | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH | 27.8 µg/ml | nih.govnih.gov |

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH | Potent radical scavenging activity noted | rsc.org |

Pharmacophore Modeling and Ligand Design for Specific Biological Targets

Computational methods like pharmacophore modeling and molecular docking are valuable tools for designing new derivatives and understanding their interactions with biological targets. nih.gov These techniques help in identifying the crucial structural features required for a compound's activity and predicting its binding affinity to specific proteins. nih.govnih.gov

For instance, molecular docking studies were performed on chloro- and bromo-substituted quinoline-containing compounds to evaluate their potential as HIV non-nucleoside reverse transcriptase (NNRT) inhibitors. nih.gov The results indicated that these compounds showed promising binding affinity and interactions with the target enzyme. nih.gov In another study, molecular docking was used to investigate the binding pattern of 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives with cancer-related targets like PARP-1, Scr, and PI3K/mTOR, revealing a high binding affinity. nih.gov Similarly, in silico molecular docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide target CB1a revealed high binding affinity, suggesting their potential as antitumor agents. nih.govsemanticscholar.org These computational approaches are instrumental in the rational design and optimization of quinoline derivatives for enhanced biological activity. nih.govsemanticscholar.org

Advanced Applications of 2 Bromo 5 Chloroquinoline in Chemical Sciences

Role as a Privileged Scaffold in Pre-clinical Drug Discovery Initiatives

The quinoline (B57606) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds and approved drugs. This structural motif is known to interact with a variety of biological targets, making it a valuable starting point for the design and development of novel therapeutic agents. The introduction of bromo and chloro substituents onto the quinoline core, as seen in 2-Bromo-5-chloroquinoline, can further enhance its drug-like properties by modulating its lipophilicity, metabolic stability, and binding interactions with target proteins.

Halogenated quinolines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antimalarial properties. For instance, the presence of halogens on the quinoline scaffold has been shown to be crucial for the biological activity of several potent compounds. The synthetic tunability of the halogenated quinoline scaffold allows for the exploration of structure-activity relationships, leading to the identification of new drug candidates with improved efficacy and selectivity. nih.gov The 2-bromo and 5-chloro substitution pattern in this compound offers distinct electronic and steric properties that can be exploited in the design of targeted therapies.

A notable application of a related compound, 6-bromo-2-chloroquinoline (B23617), has been in the synthesis of ligands for the Tec Src homology 3 (SH3) domain, which is a valuable target for therapeutic intervention. nih.gov This highlights the potential of dihalogenated quinolines as key intermediates in the preparation of biologically active molecules. The selective functionalization of the bromo and chloro positions allows for the introduction of various pharmacophores, leading to the generation of diverse chemical libraries for high-throughput screening.

Applications in Advanced Material Science

The unique photophysical and electronic properties of the quinoline nucleus make it an attractive building block for the development of advanced materials. The introduction of halogen atoms can further tune these properties, opening up new avenues for their application in polymers, coatings, and organic electronic devices.

Development of Novel Polymers and Coatings

While direct applications of this compound in the synthesis of polymers and coatings are not extensively documented, the use of related halogenated and substituted aromatic compounds in polymer science suggests its potential in this area. For instance, novel polymers have been synthesized through the copolymerization of styrene (B11656) with bromo, chloro, and methoxy (B1213986) ring-disubstituted isobutyl phenylcyanoacrylates. illinois.edu This indicates that monomers containing bromo and chloro functionalities can be incorporated into polymer chains to impart specific properties.

The quinoline moiety itself has been incorporated into polymer backbones to create materials with interesting bioactive and anti-corrosion properties. nih.gov The presence of the halogen atoms in this compound could enhance properties such as thermal stability, flame retardancy, and resistance to chemical degradation in the resulting polymers. Further research into the polymerization of functionalized this compound derivatives could lead to the development of high-performance polymers for specialized applications.

Contributions to Organic Electronic Devices (e.g., Metal-Quinolates, AIE Materials)

Quinoline derivatives have been extensively investigated for their applications in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and light-emitting properties. researchgate.netnih.gov Metal complexes of 8-hydroxyquinoline, in particular, are widely used as emissive materials in OLEDs. researchgate.net The introduction of halogen atoms onto the quinoline ring can modulate the electronic properties of these metal-quinolate complexes, leading to changes in their emission color and efficiency. For example, a magnesium complex of 5-chloro-8-hydroxyquinoline (B194070) has been shown to be a green light-emitting material in OLEDs. researchgate.net

Furthermore, the quinoline scaffold is a promising building block for the development of materials exhibiting aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in OLEDs, sensors, and bioimaging. The synthesis of novel AIE materials often involves the creation of molecules with restricted intramolecular rotation, a feature that can be influenced by the steric and electronic effects of substituents like bromine and chlorine on a quinoline core.

Exploration in Agricultural Chemistry for Agrochemical Development